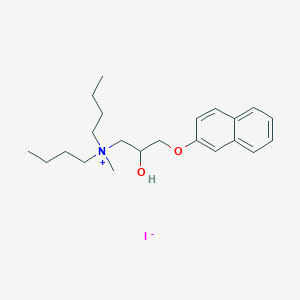![molecular formula C16H13BrFN3OS2 B2373121 (5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-25-0](/img/structure/B2373121.png)
(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C16H13BrFN3OS2. It contains an aromatic thiophene ring which is brominated, and a piperazine ring attached to a fluorobenzo[d]thiazole. Detailed structural analysis would require techniques like X-ray crystallography, NMR, or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature given its molecular weight. Its solubility would depend on the solvent, with higher solubility expected in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Agents: The compound’s hybrid structure combines features from both thiophene and piperazine moieties. These structural elements can be modified to create targeted anticancer drugs. Researchers have synthesized derivatives with improved cytotoxicity against cancer cells .
Neurological Disorders: The fluorobenzo[d]thiazole fragment in the compound has been associated with neuroprotective effects. Scientists are investigating derivatives for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Fluorescent Materials and Optoelectronics
The bromothiophene and fluorobenzo[d]thiazole components contribute to the compound’s optical properties. Applications include:
Organic Light Emitting Diodes (OLEDs): Researchers have explored derivatives as emissive materials in OLEDs. Their tunable emission wavelengths make them valuable for display technologies .
Organic Photovoltaics (OPVs): The compound’s absorption and fluorescence properties make it suitable for use in solar cells. By incorporating it into OPV devices, scientists aim to enhance energy conversion efficiency .
Polymer Chemistry and Materials Science
The compound’s versatility extends to polymer materials:
- Conjugated Polymers : Researchers have synthesized polymers based on similar structures. These polymers exhibit good solubility, electronic properties, and optical characteristics. They find applications in organic electronics, sensors, and flexible devices .
Biological Studies and Fluorescent Imaging
The compound’s fluorescence properties are valuable for biological research:
- Fluorescent Probes : Scientists have labeled biomolecules with derivatives of this compound for cellular imaging. Its fluorescence allows visualization of cellular processes and protein localization .
Materials for Organic Field-Effect Transistors (OFETs)
The compound’s electronic properties make it relevant for OFETs:
- LEFETs : Researchers investigate its use as a semiconductor material in organic field-effect transistors. These devices play a role in flexible electronics and wearable technology .
Photophysical Studies and Spectroscopy
The compound’s absorption and emission spectra have been studied extensively:
- Photophysical Investigations : Researchers analyze its behavior under different conditions, such as solvent polarity and temperature. These studies contribute to our understanding of excited-state processes .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Mode of Action
Similar compounds have been shown to inhibit quorum sensing without being antibiotic . This suggests that the compound may interact with its targets to disrupt bacterial communication, thereby inhibiting their ability to coordinate harmful behaviors .
Biochemical Pathways
Given its potential role as a quorum sensing inhibitor, it may affect pathways related to bacterial communication, biofilm formation, and virulence production .
Result of Action
If it acts as a quorum sensing inhibitor, it could potentially disrupt bacterial communication, thereby inhibiting biofilm formation and virulence production .
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWCWMNECIEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)
![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)

